5-(Pyrimidin-2-yl)nicotinic acid
Overview
Description
5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid is a derivative of pyridinecarboxylic acid, which is a monocarboxylic derivative of pyridine . Pyrimidine-2-carboxylic acid has an empirical formula of C5H4N2O2 and a molecular weight of 124.10 .
Synthesis Analysis
The synthesis of pyrimidines has been extensively studied. Various methods for the synthesis of pyrimidines are described in the literature . A Diels–Alder reaction between key intermediates can lead to the formation of the correspondent compound . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of synthetic derivatives can be confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra .Chemical Reactions Analysis
The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure . A Michael addition-type reaction was proposed for the detection of the formed products .Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid derivatives can be determined using various techniques. For example, the melting point, yield, and NMR spectra can be used to characterize these compounds .Mechanism of Action
While the specific mechanism of action for 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid is not explicitly mentioned in the search results, pyrimidine derivatives are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Safety and Hazards
Future Directions
The synthesis of novel heterocyclic compounds with potential biological activities is an important component of medicinal chemistry and chemical biology . Future research could focus on the development of new pyrimidines as anti-inflammatory agents and the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Properties
IUPAC Name |
5-pyrimidin-2-ylpyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCPMYDSGNTYTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80736158 | |
Record name | 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1237518-66-9 | |
Record name | 5-(2-Pyrimidinyl)-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1237518-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80736158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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